Cas no 1932281-42-9 ((2R)-1,4-dioxane-2-carboxylic acid)

(2R)-1,4-dioxane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (R)-1,4-Dioxane-2-carboxylic acid
- (R)-[1,4]Dioxane-2-carboxylic acid
- (R)-[1,4Dioxane-2-carboxylic acid
- (2R)-1,4-dioxane-2-carboxylic acid
- EN300-7021810
- (R)-1,4-dioxane-2-carboxylicacid
- MFCD26954725
- 1932281-42-9
- SCHEMBL19551026
- CS-0162226
- AKOS030524118
- DS-19528
- F31034
-
- MDL: MFCD26954725
- インチ: 1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
- InChIKey: VGBAYGFELCUXBS-SCSAIBSYSA-N
- SMILES: O1CCOC[C@@H]1C(=O)O
計算された属性
- 精确分子量: 132.04225873g/mol
- 同位素质量: 132.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.7
- トポロジー分子極性表面積: 55.8
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 288.5±35.0°C at 760 mmHg
- フラッシュポイント: 129.1±19.4 °C
- じょうきあつ: 0.0±1.3 mmHg at 25°C
(2R)-1,4-dioxane-2-carboxylic acid Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- 储存条件:Sealed in dry,2-8°C
(2R)-1,4-dioxane-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D958772-5g |
(R)-[1,4]Dioxane-2-carboxylic acid |
1932281-42-9 | 97% | 5g |
$1290 | 2024-06-06 | |
abcr | AB482632-250 mg |
(R)-1,4-Dioxane-2-carboxylic acid, 95%; . |
1932281-42-9 | 95% | 250mg |
€370.50 | 2023-06-15 | |
Chemenu | CM250844-250mg |
(R)-1,4-Dioxane-2-carboxylic acid |
1932281-42-9 | 97% | 250mg |
$209 | 2023-03-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R63890-5g |
(R)-1,4-Dioxane-2-carboxylic acid |
1932281-42-9 | 97% | 5g |
¥8833.0 | 2024-07-19 | |
abcr | AB482632-1 g |
(R)-1,4-Dioxane-2-carboxylic acid, 95%; . |
1932281-42-9 | 95% | 1g |
€845.80 | 2023-06-15 | |
Chemenu | CM250844-1g |
(R)-1,4-Dioxane-2-carboxylic acid |
1932281-42-9 | 97% | 1g |
$442 | 2023-03-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KI415-200mg |
(2R)-1,4-dioxane-2-carboxylic acid |
1932281-42-9 | 97% | 200mg |
1109.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D966672-5g |
(R)-[1,4]Dioxane-2-carboxylic acid |
1932281-42-9 | 95% | 5g |
$2230 | 2024-07-28 | |
eNovation Chemicals LLC | D958772-100mg |
(R)-[1,4]Dioxane-2-carboxylic acid |
1932281-42-9 | 97% | 100mg |
$125 | 2024-06-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R63890-250mg |
(R)-1,4-Dioxane-2-carboxylic acid |
1932281-42-9 | 97% | 250mg |
¥756.0 | 2024-07-19 |
(2R)-1,4-dioxane-2-carboxylic acid 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
(2R)-1,4-dioxane-2-carboxylic acidに関する追加情報
Comprehensive Analysis of (2R)-1,4-Dioxane-2-carboxylic Acid (CAS No. 1932281-42-9): Properties, Applications, and Industry Trends
In the rapidly evolving field of fine chemicals and pharmaceutical intermediates, (2R)-1,4-dioxane-2-carboxylic acid (CAS 1932281-42-9) has garnered significant attention due to its unique chiral structure and versatile applications. This compound, characterized by its dioxane ring and carboxylic acid functional group, serves as a critical building block in asymmetric synthesis and drug development. Researchers and manufacturers are increasingly exploring its potential in green chemistry and sustainable synthesis, aligning with global trends toward environmentally friendly processes.
The stereospecific (2R)-configuration of this molecule makes it particularly valuable for designing chiral catalysts and biologically active compounds. Recent studies highlight its role in developing novel enzyme inhibitors and small-molecule therapeutics, addressing current demands in precision medicine. With the pharmaceutical industry's growing focus on targeted drug delivery systems, the demand for high-purity 1932281-42-9 has surged, as evidenced by increased search queries for "buy (2R)-1,4-dioxane-2-carboxylic acid" and "CAS 1932281-42-9 suppliers."
From a synthetic chemistry perspective, the compound's 1,4-dioxane scaffold offers exceptional stability while maintaining reactivity at the alpha-position of the carboxylic group. This dual characteristic enables diverse derivatization pathways, making it a favorite among medicinal chemists working on structure-activity relationship (SAR) studies. Analytical techniques like HPLC and NMR spectroscopy confirm its high enantiomeric purity (>99% ee), a crucial parameter for regulatory compliance in GMP manufacturing.
Market intelligence reveals rising interest in "chiral auxiliaries for asymmetric synthesis" and "non-toxic solvent alternatives" – areas where (2R)-1,4-dioxane-2-carboxylic acid demonstrates remarkable potential. Its compatibility with water-miscible solvents addresses formulation challenges in bioconjugation chemistry, while its metabolic stability supports applications in prodrug design. These attributes explain the compound's growing presence in patent filings related to biodegradable materials and controlled-release formulations.
Quality control protocols for CAS 1932281-42-9 emphasize rigorous testing for residual solvents and heavy metal content, reflecting industry standards for pharmaceutical-grade intermediates. Advanced purification methods such as supercritical fluid chromatography ensure batch-to-batch consistency, a key concern for researchers troubleshooting "reproducibility issues in chiral synthesis." The compound's crystalline form at room temperature facilitates handling and storage, unlike many liquid-phase chiral compounds requiring specialized containment.
Emerging applications in material science leverage the molecule's ability to form hydrogen-bonded networks, creating novel supramolecular architectures for sensor technologies. This interdisciplinary potential has sparked academic collaborations investigating "chiral dopants for liquid crystals" and "metal-organic frameworks (MOFs)," frequently mentioned in recent conference proceedings. Such developments position (2R)-1,4-dioxane-2-carboxylic acid at the intersection of multiple high-growth research domains.
Regulatory landscapes continue to evolve, with updated guidelines on genotoxic impurity control impacting synthesis routes for 1932281-42-9. Manufacturers now prioritize atom-economical processes and catalytic asymmetric methods over traditional resolution techniques, responding to both environmental concerns and cost pressures. These innovations have reduced typical process mass intensity (PMI) values by 40-60% compared to first-generation syntheses.
The compound's logP value (-0.3 to 0.2) and aqueous solubility (>50 mg/mL) make it particularly valuable for developing water-soluble bioactive molecules, addressing a persistent challenge in drug formulation. These physicochemical properties explain its inclusion in recent studies on "polar group incorporation strategies" and "solubility enhancement techniques," frequently searched topics in medicinal chemistry forums.
Looking ahead, the integration of continuous flow chemistry for producing (2R)-1,4-dioxane-2-carboxylic acid promises to revolutionize scale-up processes, with pilot plants already demonstrating 24/7 operation capabilities. This aligns with industry 4.0 initiatives seeking to implement automated synthesis platforms and real-time analytics for chiral intermediates. Such technological advancements ensure this versatile compound will remain at the forefront of innovative chemical solutions across multiple industries.
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